4-tert-butyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
CAS No.: 312917-13-8
Cat. No.: VC21436357
Molecular Formula: C20H22N2OS
Molecular Weight: 338.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312917-13-8 |
|---|---|
| Molecular Formula | C20H22N2OS |
| Molecular Weight | 338.5g/mol |
| IUPAC Name | 4-tert-butyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
| Standard InChI | InChI=1S/C20H22N2OS/c1-20(2,3)14-10-8-13(9-11-14)18(23)22-19-16(12-21)15-6-4-5-7-17(15)24-19/h8-11H,4-7H2,1-3H3,(H,22,23) |
| Standard InChI Key | IQIQDWIVVFBVQW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Introduction
Physical and Chemical Properties
4-tert-butyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide possesses distinct physical and chemical properties that define its behavior in various environments and reactions. The fundamental molecular characteristics of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₂N₂OS |
| Molecular Weight | 338.5 g/mol |
| CAS Number | 312917-13-8 |
| Standard InChI | InChI=1S/C20H22N2OS/c1-20(2,3)14-10-8-13(9-11-14)18(23)22-19-16(12-21)15-6-4-5-7-17(15)24-19/h8-11H,4-7H2,1-3H3,(H,22,23) |
| Standard InChIKey | IQIQDWIVVFBVQW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
| PubChem Compound ID | 809342 |
The compound features a complex three-dimensional structure with multiple functional groups that contribute to its chemical reactivity and potential biological interactions. The presence of a cyano group (-C≡N) at position 3 introduces an electron-withdrawing effect, which influences the electronic distribution across the thiophene ring. This electronic polarization likely affects the compound's reactivity, particularly at adjacent positions.
The tetrahydro portion of the benzothiophene core introduces conformational flexibility to the molecule. Similar compounds with tetrahydro-benzothiophene cores have been shown to adopt specific conformational characteristics that significantly impact their biological activity. For instance, research on related compounds demonstrates that the conformation of the cyclohexene ring in the tetrahydro-benzothiophene fragment can vary significantly, affecting interactions with biological targets .
The amide linkage (-CONH-) between the benzothiophene core and the 4-tert-butylbenzene moiety serves as both a hydrogen bond donor and acceptor, potentially enabling specific interactions with protein targets. The tert-butyl group on the benzene ring provides hydrophobicity and steric bulk, which may enhance the compound's lipophilicity and influence its pharmacokinetic properties in biological systems.
Research Status and Future Directions
Knowledge Gaps and Research Opportunities
Several areas warrant further investigation to fully understand and exploit the potential of this compound:
-
Comprehensive biological screening to identify specific targets and activities, especially given the promising indications from structurally related compounds.
-
Optimization of synthesis procedures specifically for this compound, focusing on yield, purity, and scalability.
-
Detailed conformational analysis to understand how the compound's three-dimensional structure influences its interactions with biological targets.
-
Development of structure-activity relationship studies centered specifically on the effects of the cyano group and tert-butyl substituents.
-
Exploration of potential modifications to enhance desired properties while maintaining the core structural features responsible for biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume